4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
Description
4-(Benzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic quinoline derivative characterized by a sulfonyl group at position 4, a chlorine substituent at position 6, and a pyrrolidine carbonyl moiety at position 2. The quinoline core is a privileged scaffold in medicinal chemistry, known for its role in antimalarial, anticancer, and kinase-inhibiting agents . The 6-chloro substitution is common in bioactive quinolines, often contributing to enhanced potency and metabolic stability .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-14-8-9-18-16(12-14)19(27(25,26)15-6-2-1-3-7-15)17(13-22-18)20(24)23-10-4-5-11-23/h1-3,6-9,12-13H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLPSCLMQAUUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be performed using reagents like phosphorus pentachloride or thionyl chloride.
Attachment of the Benzenesulfonyl Group: This step involves sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Incorporation of the Pyrrolidine-1-Carbonyl Group: This can be achieved through acylation reactions using pyrrolidine-1-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the quinoline core can intercalate with DNA or interact with proteins. The pyrrolidine-1-carbonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(benzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline can be compared to other quinoline derivatives with analogous substitutions. Key comparisons include:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Findings from Comparative Analysis
Sulfonyl Group Variations: The benzenesulfonyl group in the target compound is structurally analogous to the 4-methoxybenzenesulfonyl group in C769-0894 . The methoxy substitution in the latter may enhance solubility but reduce electrophilicity compared to the unsubstituted benzenesulfonyl group.
Amine/Carbonyl Modifications: The pyrrolidine carbonyl in the target compound contrasts with morpholinoethyl (in 6n ) or piperidinyl groups (in C769-0894 ). Pyrrolidine’s smaller ring size may reduce steric hindrance, favoring interactions with compact binding pockets.
Chlorine vs.
Biological Activity Trends: Adamantyl-substituted quinolines (e.g., ) show potent antituberculosis activity, suggesting that bulky lipophilic groups enhance efficacy against mycobacterial targets. In contrast, sulfonyl-containing derivatives may prioritize kinase or protease inhibition .
Synthetic Accessibility: Yields for acrylamide-linked quinolines (e.g., 53–88% in ) highlight efficient coupling strategies, whereas sulfonylation reactions (as in the target compound) may require optimized conditions to avoid byproducts.
Biological Activity
The compound 4-(benzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline , with the CAS number 1853338-73-4, is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.8 g/mol . The structural characteristics of this compound are pivotal in determining its biological activity, particularly its ability to interact with biological targets such as enzymes and DNA.
Anticancer Activity
Research indicates that quinoline derivatives, including the target compound, exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity as it can lead to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : These compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication. Inhibition of this enzyme can result in increased DNA damage in cancer cells .
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have demonstrated that quinoline derivatives can inhibit the growth of various bacterial strains, potentially through mechanisms similar to those observed in anticancer activity, such as interference with nucleic acid synthesis .
Case Studies
- Anticancer Efficacy : A study tested various quinoline derivatives against multiple cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The specific activity of this compound was comparable to established chemotherapeutics .
- Antimicrobial Screening : In vitro tests against Mycobacterium tuberculosis showed that quinoline derivatives could outperform traditional antibiotics like isoniazid and pyrazinamide. The target compound's structure suggests it may possess similar or enhanced activity due to its unique functional groups .
Table 1: Biological Activity of Quinoline Derivatives
| Compound Name | Activity Type | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 2.5 | MCF-7 Breast Cancer |
| Compound B | Antimicrobial | 1.0 | M. tuberculosis |
| This compound | Anticancer & Antimicrobial | TBD | Various Cancer Cell Lines & Bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
